2,6-Bis(methoxymethyl)pyrimidine-4-ol
Description
2,6-Bis(methoxymethyl)pyrimidine-4-ol is a pyrimidine derivative characterized by methoxymethyl (-CH₂-O-CH₃) groups at the 2- and 6-positions and a hydroxyl (-OH) group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological relevance. The methoxymethyl substituents in this compound enhance solubility in organic solvents and may act as protecting groups during synthetic processes, as seen in analogous systems .
Properties
IUPAC Name |
2,4-bis(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-4-6-3-8(11)10-7(9-6)5-13-2/h3H,4-5H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGSVUQENSCLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269060 | |
| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-77-8 | |
| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(methoxymethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations:
- Solubility and Reactivity : The methoxymethyl groups in this compound improve solubility in polar aprotic solvents compared to chlorinated analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which exhibit higher reactivity in cross-coupling reactions due to the electron-withdrawing -Cl group .
- Biological Activity: Amino-substituted derivatives (e.g., 2,6-Diaminopyrimidin-4-ol) are often prioritized in drug discovery for their hydrogen-bonding capacity, whereas methoxymethyl groups may reduce toxicity by masking reactive sites, as observed in prodrug strategies .
- Synthetic Utility: Methoxymethyl groups can act as transient protecting groups for hydroxyl or amino functionalities during multi-step syntheses, a feature leveraged in the preparation of complex pyrimidine derivatives .
Stability and Environmental Impact
- Hydrolytic Stability : The methoxymethyl ether linkage in this compound is more stable under basic conditions compared to ester-containing analogs (e.g., carboxylic acid derivatives), which may hydrolyze readily .
- Photodegradation: Unlike 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidinyl, which is designed for photostability in herbicidal formulations, methoxymethyl-substituted pyrimidines may undergo slower degradation due to reduced electron-deficient character .
Toxicity and Handling
- Methoxymethyl derivatives are generally considered less hazardous, aligning with trends in green chemistry.
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